
Eicosenylsuccinic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosenylsuccinic anhydride is an organic compound with the molecular formula C24H42O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by an eicosenyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Eicosenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with eicosene. The reaction typically involves the use of a catalyst to facilitate the addition of the eicosenyl group to the succinic anhydride. Common catalysts used in this process include Lewis acids such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. The product is then purified through distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Eicosenylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form eicosenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a mild acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst such as sulfuric acid.
Amidation: Involves the use of amines and may require a dehydrating agent to drive the reaction to completion.
Major Products Formed
Hydrolysis: Eicosenylsuccinic acid.
Esterification: Eicosenylsuccinic esters.
Amidation: Eicosenylsuccinic amides.
Wissenschaftliche Forschungsanwendungen
Eicosenylsuccinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the eicosenyl group into various molecules.
Biology: Studied for its potential use in modifying biomolecules to alter their properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of eicosenylsuccinic anhydride involves its ability to react with nucleophiles such as water, alcohols, and amines. The anhydride group is highly reactive and can undergo nucleophilic acyl substitution reactions. This reactivity allows it to modify other molecules by forming new covalent bonds, thereby altering their chemical and physical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic anhydride: The parent compound, which lacks the eicosenyl group.
Maleic anhydride: Another anhydride with a similar structure but different reactivity due to the presence of a double bond.
Octenylsuccinic anhydride: Similar in structure but with an octenyl group instead of an eicosenyl group.
Uniqueness
Eicosenylsuccinic anhydride is unique due to the presence of the long eicosenyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and lubricants.
Eigenschaften
CAS-Nummer |
53520-67-5 |
|---|---|
Molekularformel |
C24H42O3 |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
3-icos-19-enyloxolane-2,5-dione |
InChI |
InChI=1S/C24H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21-23(25)27-24(22)26/h2,22H,1,3-21H2 |
InChI-Schlüssel |
GQNPFQQRWMSYAC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


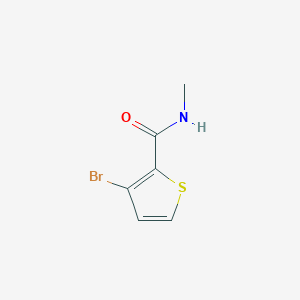
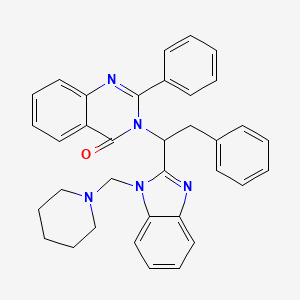
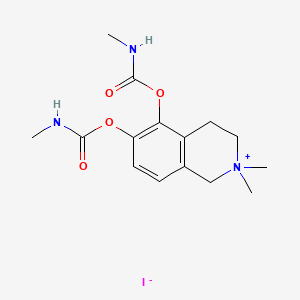


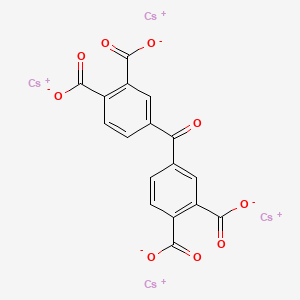
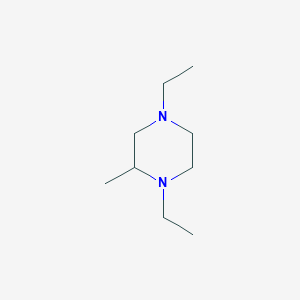
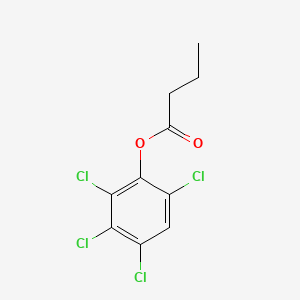

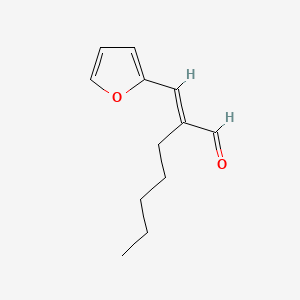
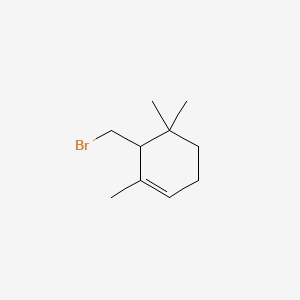

![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)
![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
